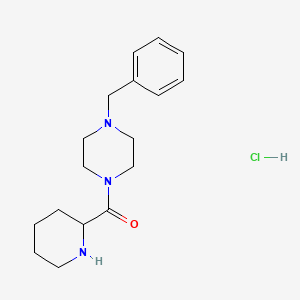
(4-苄基-1-哌嗪基)(2-哌啶基)甲酮盐酸盐
描述
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride, or 4-BPMH, is an organic molecule that is of interest to many researchers due to its wide range of potential applications in scientific research. This molecule is a derivative of piperazine, and its hydrochloride salt form is commonly used in laboratory experiments.
科学研究应用
合成和抗菌活性
一项研究涉及合成具有苯并噻唑基和哌嗪基亚结构的吡啶衍生物,对细菌和真菌菌株表现出可变且适度的抗菌活性。这说明了相关化合物在开发新的抗菌剂中的潜在用途(Patel, Agravat, & Shaikh, 2011)。
结构和理论研究
另一项研究重点关注特定哌啶基甲酮衍生物的结构、热和光学性质。这些研究包括X射线衍射、赫希菲尔德表面分析和理论计算,以更好地了解该化合物的分子相互作用和稳定性,这可以为材料科学和药物开发提供信息(Karthik et al., 2021)。
分子相互作用研究
已经进行了具有哌啶基甲酮结构的大麻素受体拮抗剂的分子相互作用的研究,以了解这些化合物如何与受体结合。这种研究对于开发针对特定受体的药物至关重要,它提供了设计更有效的治疗剂的见解(Shim et al., 2002)。
酶抑制剂的治疗应用
呋喃基哌嗪基甲酮衍生物的合成和计算机模拟研究旨在识别新的治疗剂,展示了这些化合物的酶抑制活性。此类研究对于通过靶向特定酶来发现阿尔茨海默症等疾病的新疗法至关重要(Hussain et al., 2017)。
抑制微管蛋白聚合
苄基三唑基哌嗪基甲酮偶联物的构思和合成已探索它们诱导癌细胞凋亡和抑制微管蛋白聚合的能力。这项研究强调了这些化合物在癌症治疗中的潜力,展示了哌嗪基甲酮衍生物的多样化生物医学应用(Manasa et al., 2020)。
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-3,6-7,16,18H,4-5,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBWXMXTRZILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



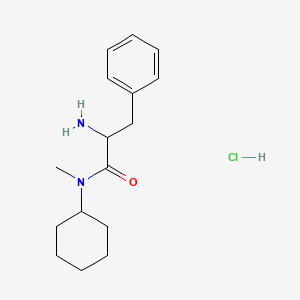
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)

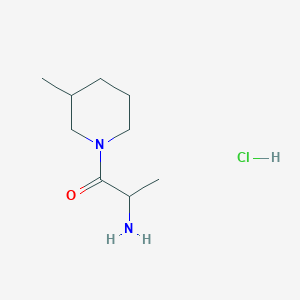
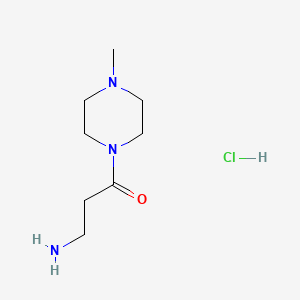
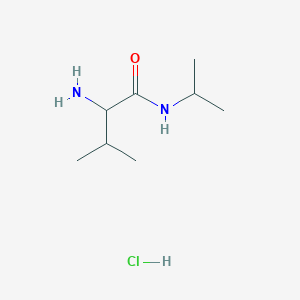
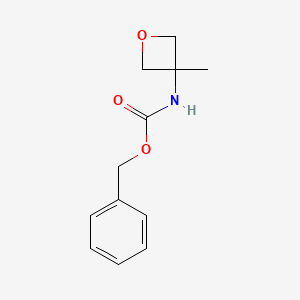
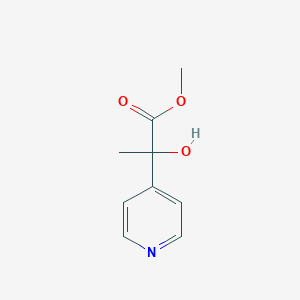
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
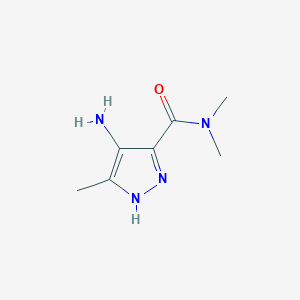
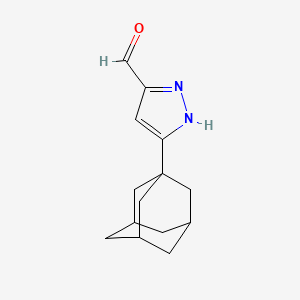

![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)